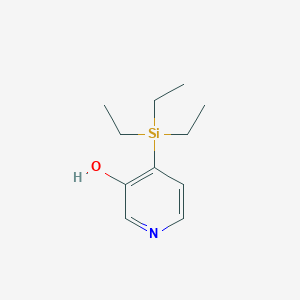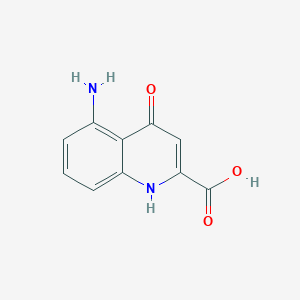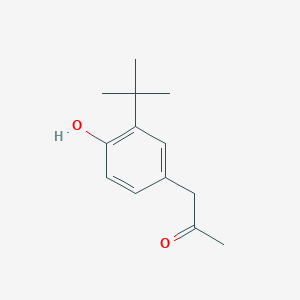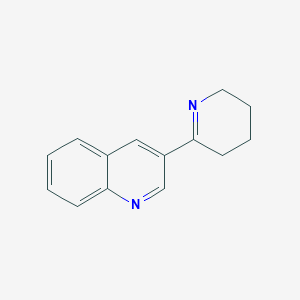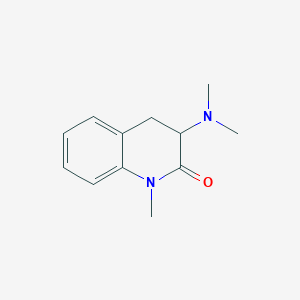
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dihydroquinolinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aniline derivative with a ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as lead acetate or other metal-based catalysts may be used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted quinolinones. These products have diverse applications in medicinal chemistry and material science.
科学的研究の応用
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one include other quinolinone derivatives and dihydroquinolinones. Examples include:
- 4-Dimethylaminopyridine
- Dimethylaniline
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a dimethylamino group and a methyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-8-9-6-4-5-7-10(9)14(3)12(11)15/h4-7,11H,8H2,1-3H3 |
InChIキー |
YWUVCEYMNJRPSQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2CC(C1=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
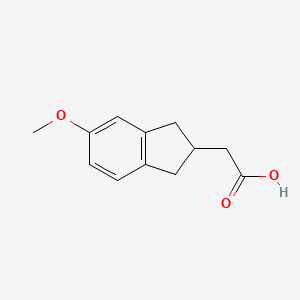
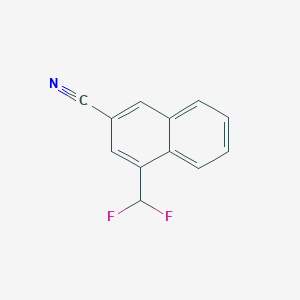
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
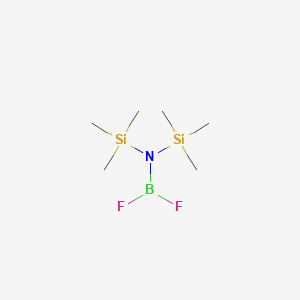

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
